molecular formula C20H23N5O2 B2707666 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1705203-90-2

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2707666
CAS No.: 1705203-90-2
M. Wt: 365.437
InChI Key: DTJCJNXASAZKJR-UHFFFAOYSA-N
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Description

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine to form the intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . This intermediate is then subjected to further reactions, including basic hydrolysis, to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: A structurally similar compound with different functional groups.

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with distinct biological activities.

    4-phenyl-1H-pyrazole-3-carboxamide: A related compound with variations in the pyrazole ring substitution pattern.

Uniqueness

The uniqueness of 5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide lies in its specific structural features, such as the presence of the tetrahydro-2H-pyran-4-yl group. This unique structure may confer distinct biological activities and enhance its potential as a therapeutic agent.

Biological Activity

5-methyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-phenyl-1H-pyrazole-4-carboxamide, identified by its CAS number 2034374-22-4, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3}, with a molecular weight of 290.32 g/mol. Its structure features a pyrazole core that is often associated with various pharmacological effects, including anti-inflammatory and antioxidant activities.

Property Value
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight290.32 g/mol
CAS Number2034374-22-4

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study highlighted the ability of related pyrazole compounds to prevent oxidative stress by increasing antioxidant enzymes and reducing lipid peroxidation. Specifically, compounds containing the pyrazole moiety demonstrated effective free radical scavenging abilities in various assays, including DPPH and superoxide scavenging tests .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, which is common among similar pyrazole derivatives. The mechanism often involves inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX). In vitro studies have shown that certain pyrazole derivatives can inhibit 15-lipoxygenase, a key enzyme in the inflammatory pathway .

Antiparasitic Activity

A significant area of research has focused on the antiparasitic properties of pyrazole derivatives. For instance, a phenotypic screen against Haemonchus contortus led to the identification of potent inhibitors among analogs of pyrazole compounds. These compounds exhibited sub-nanomolar potencies against the fourth larval stage of the parasite while showing selectivity towards parasitic cells over human cell lines .

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives reveal that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, the addition of oxan groups has been shown to enhance potency against specific targets, such as parasitic nematodes. The optimization process typically involves iterative synthesis and testing to identify the most effective analogs .

Case Studies

  • Study on Antioxidant Properties : A study evaluated several pyrazole derivatives for their antioxidant activities in vivo and in vitro. Compounds were tested for their ability to increase catalase activity and reduce malondialdehyde levels in treated rats, demonstrating significant antioxidant effects compared to controls .
  • Antiparasitic Screening : In another study focusing on Haemonchus contortus, researchers synthesized a series of pyrazole derivatives and tested them for larvicidal activity. Compounds were found to inhibit larval development effectively, with some exhibiting high selectivity towards the parasite over mammalian cells .

Properties

IUPAC Name

5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-15-19(12-22-25(15)18-5-3-2-4-6-18)20(26)23-17-11-21-24(14-17)13-16-7-9-27-10-8-16/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJCJNXASAZKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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